Pentaerythritol tetrabehenate
Overview
Description
Pentaerythritol tetrabehenate is an ester derived from pentaerythritol and behenic acid. It is known for its high melting point and is commonly used in personal care and cosmetic products as a thickener, viscosity regulator, and mattifying agent. Its unique “cage structure” allows it to trap colored pigments, making it particularly useful in decorative cosmetics .
Preparation Methods
Pentaerythritol tetrabehenate can be synthesized through alcohol esterification methods. This involves the reaction of pentaerythritol with behenic acid, acid chlorides, or acid anhydrides. For example, the esterification can be achieved by heating behenoyl chloride and pentaerythritol at elevated temperatures under reduced pressure. The resulting product can then be purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Pentaerythritol tetrabehenate primarily undergoes esterification reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of pentaerythritol and behenic acid .
Common Reagents and Conditions:
Esterification: Behenic acid, acid chlorides, acid anhydrides, catalysts (e.g., sulfuric acid), elevated temperatures.
Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), aqueous conditions.
Major Products:
Hydrolysis: Pentaerythritol, Behenic acid.
Scientific Research Applications
Pentaerythritol tetrabehenate has a wide range of applications in scientific research and industry:
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Material Science: Utilized in the formulation of high-performance lubricants and coatings.
Biology: Studied for its potential role in stabilizing biological samples and formulations.
Mechanism of Action
Pentaerythritol tetrabehenate is part of a broader class of pentaerythritol tetraesters, which include compounds such as pentaerythritol tetraisostearate, pentaerythritol tetracaprylate, and pentaerythritol tetralaurate. Compared to these similar compounds, this compound is unique due to its higher melting point and its ability to provide exceptional coverage and stability in cosmetic formulations .
Comparison with Similar Compounds
- Pentaerythritol tetraisostearate
- Pentaerythritol tetracaprylate
- Pentaerythritol tetralaurate
- Pentaerythritol tetrastearate
Pentaerythritol tetrabehenate stands out for its specific applications in cosmetics and its unique physical properties that enhance the performance of personal care products.
Properties
IUPAC Name |
[3-docosanoyloxy-2,2-bis(docosanoyloxymethyl)propyl] docosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H180O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(94)98-85-93(86-99-90(95)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,87-100-91(96)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-101-92(97)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-88H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXTTLNOGQHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H180O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893556 | |
Record name | Pentaerythritol tetrabehenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61682-73-3 | |
Record name | Pentaerythritol tetrabehenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61682-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(((1-oxodocosyl)oxy)methyl)-1,3-propanediyl docosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061682733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol tetrabehenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(1-oxodocosyl)oxy]methyl]propane-1,3-diyl didocosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRABEHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MNZ044IRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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